molecular formula C19H18ClN5O3 B2670208 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-69-8

8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2670208
CAS No.: 876670-69-8
M. Wt: 399.84
InChI Key: WBQKPJWVFFHBSP-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative intended for non-human research applications. This compound is part of the imidazo[2,1-f]purine-2,4-dione chemical class, which has been identified in scientific literature as a scaffold of significant interest in medicinal chemistry, particularly for its potential interaction with neurological targets . Structural analogues of this compound have been investigated as high-affinity partial agonists of the serotonin 5-HT1A receptor, suggesting its potential utility in foundational neuropharmacology research, such as the study of depression and related central nervous system disorders . Purine derivatives, in general, serve as crucial precursors in a wide array of chemical reactions and are explored for diverse bio-evaluations, underpinning their importance in drug discovery and development . Researchers value this chemical class for its versatility and potential to yield new bioactive molecules. This product is sold for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-7-5-6-13(20)8-14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKPJWVFFHBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a chlorophenyl group and several methyl and oxopropyl substituents attached to an imidazopurine core. The synthesis typically involves multi-step organic reactions using starting materials like 3-chlorobenzyl chloride and 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Reaction conditions often involve solvents such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of reactants to the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • In Vitro Studies : In cellular assays against various cancer cell lines (e.g., HepG-2 and PC-3), the compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison
HepG-20.6Comparable to doxorubicin
PC-35.9Higher activity than doxorubicin
MCF-7>10Lower activity compared to others

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating new imidazopurines as anticancer agents, researchers found that derivatives of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl) exhibited potent inhibition of tumor growth in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and DNA fragmentation pathways .

Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. Results indicated that it effectively inhibited dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis. This inhibition could potentially lead to reduced tumor growth rates in treated subjects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key differences among analogs lie in substituent groups, impacting molecular weight, lipophilicity, and solubility:

Compound Name (Representative Example) Substituents (Positions) Molecular Formula Molecular Mass Key Features
Target Compound 8-(3-ClPh), 1,6,7-Me₃, 3-(2-oxopropyl) Not Provided ~400–450* Chlorophenyl enhances hydrophobicity
8-{2-[(3-ClPh)amino]ethyl}-1,3,6,7-tetramethyl 8-(2-(3-ClPh-amino)ethyl), 1,3,6,7-Me₄ C₁₉H₂₁ClN₆O₂ 400.867 Ethylamino linker; higher polarity
Compound 5 () 8-(4-(6,7-dimethoxyisoquinolinyl)butyl) Not Provided >500* Dimethoxyisoquinolinyl enhances PDE4B/PDE10A inhibition
8-Butyl-7-(2,6-Me₂Ph)-1-Me (Compound 49) 8-butyl, 7-(2,6-dimethylphenyl), 1-Me Not Provided ~450* Bulky aryl group improves selectivity
8-(3-((3-Cl-4-MeOPh)amino)propyl)-1,3,7-Me₃ 8-(3-(3-Cl-4-MeOPh-amino)propyl), 1,3,7-Me₃ Not Provided ~450–500* Chloro-methoxy hybrid for dual activity

*Estimated based on structural analogs.

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